Fluorine Substitution at the 7-Position Confers Significant Molecular Weight and LogP Advantages for Drug-Likeness Compared to Non-Fluorinated Scaffold
The incorporation of a fluorine atom at the 7-position of the benzoxazole acetic acid core provides quantifiable improvements in key drug-likeness parameters compared to the non-fluorinated analog (2-(1,2-benzoxazol-3-yl)acetic acid, CAS 4865-84-3). Specifically, 2-(7-fluoro-1,2-benzoxazol-3-yl)acetic acid exhibits a molecular weight of 195.15 g/mol versus 177.16 g/mol for the non-fluorinated comparator . The calculated logP for the target compound is approximately -0.292 [1], whereas the non-fluorinated analog is predicted to have a higher logP (approx. 1.29) based on computational models , indicating improved aqueous solubility and reduced lipophilicity for the fluorinated derivative.
| Evidence Dimension | Molecular Weight and Lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 195.15 g/mol; logP ≈ -0.292 |
| Comparator Or Baseline | 2-(1,2-benzoxazol-3-yl)acetic acid (non-fluorinated): MW = 177.16 g/mol; logP ≈ 1.29 |
| Quantified Difference | ΔMW = +17.99 g/mol; ΔlogP = -1.582 (predicted decrease in lipophilicity) |
| Conditions | Predicted/calculated values from authoritative chemical databases |
Why This Matters
The lower logP and moderate molecular weight of the 7-fluoro analog align more closely with Lipinski's Rule of Five, suggesting superior drug-like properties and potentially better pharmacokinetic profiles.
- [1] ChemExper. 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid. LogP data. Accessed April 2026. View Source
